

Spectroscopic Profile of 1-Methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylpyrazole**

Cat. No.: **B151067**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methylpyrazole** (CAS No. 930-36-9), a key heterocyclic compound utilized in pharmaceutical and agrochemical research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this molecule.

Molecular Structure and Properties

1-Methylpyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms.^[1] Its molecular formula is C₄H₆N₂, with a molecular weight of 82.10 g/mol.^[1] It typically appears as a colorless to pale yellow liquid.^[1]

Molecular Structure of **1-Methylpyrazole**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-Methylpyrazole** by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

The proton NMR spectrum of **1-Methylpyrazole** exhibits distinct signals for the three aromatic protons and the methyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	Triplet	1H	H4
~7.3	Doublet	1H	H3
~6.2	Doublet	1H	H5
~3.8	Singlet	3H	-CH ₃

Note: Predicted values based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.[\[1\]](#)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~138	C3
~129	C5
~105	C4
~39	-CH ₃

Note: Predicted values based on typical chemical shifts for similar compounds.[\[1\]](#)

Infrared (IR) Spectroscopy

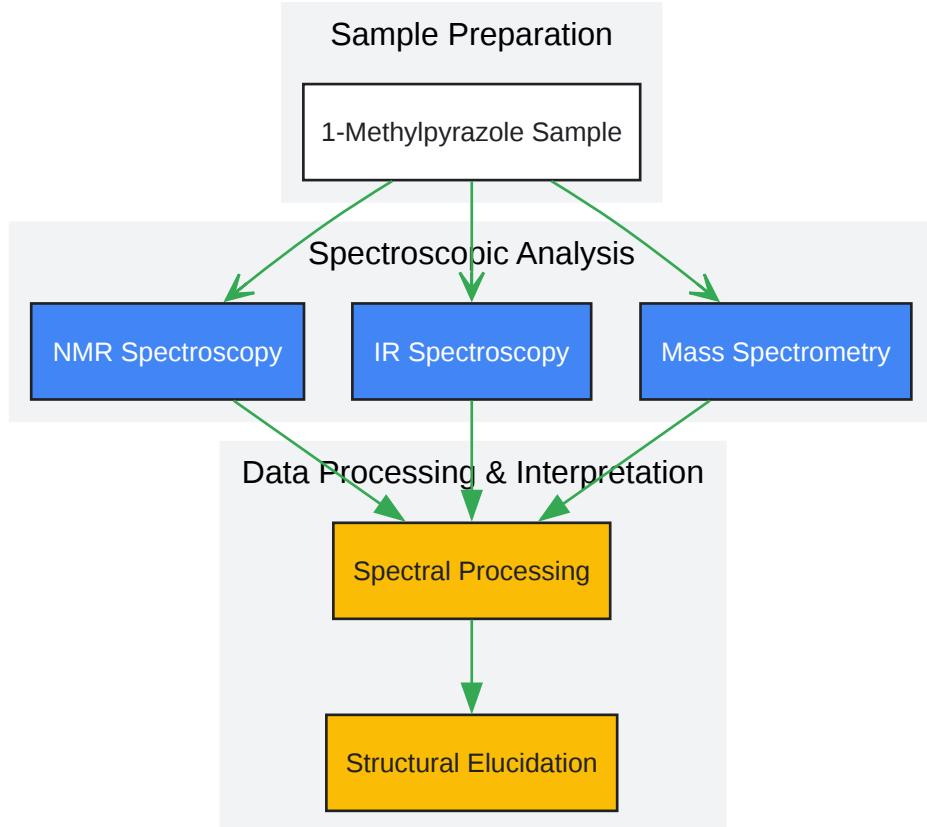
The IR spectrum of **1-Methylpyrazole** displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration
~3100-3000	C-H stretching (aromatic)
~2950-2850	C-H stretching (aliphatic, -CH ₃)
~1600-1450	C=C and C=N stretching (aromatic ring)
~1450-1350	C-H bending (-CH ₃)

Data derived from typical IR absorption regions for the specified functional groups.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **1-Methylpyrazole** provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak (M⁺) is typically observed at m/z = 82.[\[1\]](#) A common fragmentation involves the loss of a hydrogen atom, primarily from the methyl group.[\[1\]](#)[\[2\]](#)


m/z	Relative Intensity (%)	Assignment
82	~100	[M] ⁺ (Molecular Ion)
81	~80	[M-H] ⁺
54	~40	[M-H-HCN] ⁺
53	~20	[C ₃ H ₃ N] ⁺
41	~30	[C ₂ H ₃ N] ⁺

Note: Relative intensities are approximate and can vary based on the instrument and conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

General Spectroscopic Analysis Workflow

NMR Spectroscopy Protocol

- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of **1-Methylpyrazole** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Set the spectral width to cover a range of approximately -1 to 10 ppm.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data with appropriate Fourier transformation and phase correction.
- Integrate all peaks and reference the chemical shifts to TMS.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover a range of approximately 0 to 150 ppm.
 - A sufficient number of scans and a relaxation delay (e.g., 1-2 seconds) should be used to obtain a clear spectrum of all carbon signals.

IR Spectroscopy Protocol

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - Neat Liquid: Place a drop of **1-Methylpyrazole** between two KBr or NaCl plates.
 - ATR: Apply a small amount of the liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Acquisition:
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - Perform a background scan prior to the sample scan to subtract atmospheric CO_2 and H_2O absorptions.
 - Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry Protocol

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Preparation: Prepare a dilute solution of **1-Methylpyrazole** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS system.
 - Use a standard electron energy of 70 eV for ionization.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylpyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151067#spectroscopic-data-for-1-methylpyrazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com